Benzothiazepine analog 3

Description

Structure

3D Structure

Properties

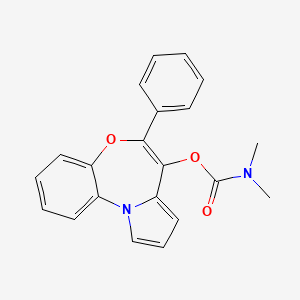

Molecular Formula |

C21H18N2O3 |

|---|---|

Molecular Weight |

346.4 g/mol |

IUPAC Name |

(6-phenylpyrrolo[2,1-d][1,5]benzoxazepin-7-yl) N,N-dimethylcarbamate |

InChI |

InChI=1S/C21H18N2O3/c1-22(2)21(24)26-20-17-12-8-14-23(17)16-11-6-7-13-18(16)25-19(20)15-9-4-3-5-10-15/h3-14H,1-2H3 |

InChI Key |

ROZBXXFOBQMJQB-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(=O)OC1=C(OC2=CC=CC=C2N3C1=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Structure Activity Relationship Sar Studies of Benzothiazepine Analog 3 and Its Derivatives

Fundamental Principles Governing Benzothiazepine (B8601423) Bioactivity

Benzothiazepine represents a significant heterocyclic scaffold in medicinal chemistry, consisting of a benzene (B151609) ring fused to a seven-membered thiazepine ring. iaps.org.innih.gov This structural motif is considered a privileged structure due to its presence in a wide array of pharmacologically active compounds. researchgate.netugent.be The bioactivity of benzothiazepine derivatives is profoundly influenced by the nature and position of various substituents on the core structure. nih.govderpharmachemica.com

The therapeutic versatility of the benzothiazepine nucleus is demonstrated by its derivatives which exhibit a broad spectrum of biological effects, including antimicrobial, anti-inflammatory, and enzyme inhibitory activities. nih.govresearchgate.netnih.gov The fundamental principle governing their bioactivity lies in the three-dimensional arrangement of the molecule and the electronic properties of its substituents. These factors determine how the molecule interacts with biological targets such as enzymes or receptors. For instance, the introduction of different functional groups onto the phenyl rings of the benzothiazepine scaffold can modulate its lipophilicity, steric profile, and electronic distribution, thereby enhancing or diminishing its specific biological effects. nih.govnih.gov SAR studies aim to systematically explore these modifications to identify the key structural features responsible for a desired pharmacological response, guiding the design of more potent and selective agents. nih.gov

SAR for Specific Biological Activities

Antimicrobial Activity

The antimicrobial properties of benzothiazepine derivatives are significantly influenced by the substituents on their core structure. nih.gov Studies have shown that the presence and position of different functional groups can lead to a broad spectrum of activity against various bacterial and fungal strains. iaps.org.innih.govijpsr.com

A key finding in the SAR of antimicrobial benzothiazepines is the profound effect of halogen substituents. iaps.org.inresearchgate.net Derivatives containing fluorine or chlorine atoms often exhibit potent antimicrobial activity, in some cases superior to standard drugs. iaps.org.inresearchgate.net For example, a fluorinated derivative, BT6, showed excellent activity against multiple strains with a Minimum Inhibitory Concentration (MIC) of 0.4 µg/mL. iaps.org.inresearchgate.net Another fluorinated compound, BT5, was highly active against Escherichia coli at the same concentration. iaps.org.inresearchgate.net The presence of two chlorine atoms, as in compound BT3, also resulted in potent activity against Staphylococcus aureus (MIC 0.4 µg/mL) and Candida albicans (MIC 1.6 µg/mL). iaps.org.inresearchgate.net In general, electron-withdrawing groups and heterocyclic rings like thiophene (B33073) and furan (B31954) tend to enhance the inhibitory effect against bacteria. wikipedia.org Conversely, derivatives with methoxy (B1213986) groups on the aromatic ring have been observed to have lesser inhibitory potential. researchgate.net

Table 1: Antimicrobial Activity of Selected Benzothiazepine Derivatives

| Compound | Substituent(s) | Test Organism | MIC (µg/mL) | Reference |

|---|---|---|---|---|

| BT3 | 2,4-dichloro | Staphylococcus aureus | 0.4 | iaps.org.inresearchgate.net |

| BT3 | 2,4-dichloro | Candida albicans | 1.6 | iaps.org.inresearchgate.net |

| BT5 | 4-fluoro | Escherichia coli | 0.4 | iaps.org.inresearchgate.net |

| BT5 | 4-fluoro | Staphylococcus aureus | 0.8 | iaps.org.inresearchgate.net |

| BT6 | 3,4-difluoro | Various Strains | 0.4 | iaps.org.inresearchgate.net |

Anti-inflammatory Activity

The anti-inflammatory potential of benzothiazepine derivatives is closely linked to the nature of substituents on the aryl rings. SAR studies have revealed that specific modifications can lead to significant anti-inflammatory effects.

The substitution pattern on the 1,5-benzothiazepine (B1259763) core plays a crucial role in determining its anti-inflammatory efficacy. ijirset.com In one study, a series of pyrazolyl benzothiazepine derivatives were evaluated, and it was found that the type of substituent on the phenyl ring was critical. The chloro-substituted derivative 4d demonstrated the highest anti-inflammatory activity, with an inhibition of 10.89% in a rat paw edema model, which was comparable to the standard drug diclofenac (B195802) (14.21% inhibition). ijirset.com Compounds with bromo (4c ) and unsubstituted (4g ) phenyl rings also showed good activity, with 6.52% and 6.14% inhibition, respectively. ijirset.com In contrast, derivatives bearing methyl groups (4a and 4b ) were found to be less active. ijirset.com This suggests that electron-withdrawing groups at specific positions can enhance anti-inflammatory properties.

Table 2: Anti-inflammatory Activity of Selected Benzothiazepine Derivatives

| Compound | Substituent (R) | % Inhibition (Carrageenan-induced rat paw edema) | Reference |

|---|---|---|---|

| 4a | -CH₃ | 1.52 | ijirset.com |

| 4c | -Br | 6.52 | ijirset.com |

| 4d | -Cl | 10.89 | ijirset.com |

| 4g | -H | 6.14 | ijirset.com |

Tyrosinase Inhibitory Activity

Benzothiazepine derivatives have emerged as potent inhibitors of tyrosinase, an enzyme involved in melanin (B1238610) production. nih.govacs.org The SAR for this activity is well-defined, with the substituents on the phenyl rings of the 2,4-diphenyl-2,3-dihydro-1,5-benzothiazepine (B12011759) scaffold having a significant impact. acs.org

Studies have shown that both the type and position of substituents affect the inhibitory potency. acs.org For instance, compound 2 , which has 3,4-dimethoxy groups on one phenyl ring and a p-tolyl group on the other, exhibited excellent tyrosinase inhibition with an IC₅₀ value of 1.21 µM, significantly outperforming the standard inhibitor, kojic acid (IC₅₀ = 16.69 µM). nih.govacs.org The presence of methoxy groups at the meta and para positions of one phenyl ring, combined with a methyl group on the other, was found to increase inhibitory activity substantially. researchgate.net Other derivatives with different substitution patterns, such as compound 13 (IC₅₀ = 1.34 µM), compound 3 (IC₅₀ = 10.42 µM), and compound 6 (IC₅₀ = 12.27 µM), also displayed outstanding inhibitory activity compared to the standard. nih.govacs.org

Table 3: Tyrosinase Inhibitory Activity of Selected 2,3-Dihydro-1,5-Benzothiazepine Derivatives

| Compound | Substituents | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 2 | 2-(3,4-dimethoxyphenyl)-4-(p-tolyl) | 1.21 | nih.govacs.org |

| 13 | 2-(4-hydroxyphenyl)-4-(p-tolyl) | 1.34 | nih.govacs.org |

| 3 | 2-(4-methoxyphenyl)-4-(p-tolyl) | 10.42 | nih.govacs.org |

| 6 | 2-(4-chlorophenyl)-4-(p-tolyl) | 12.27 | nih.govacs.org |

| 4 | 2-(p-tolyl)-4-(p-tolyl) | 13.24 | nih.govacs.org |

α-Glucosidase Inhibitory Activity

Derivatives of 2,3-dihydro-1,5-benzothiazepine have been identified as potent inhibitors of α-glucosidase, an enzyme crucial for carbohydrate digestion. nih.govacs.org The SAR for this activity is well-established, indicating that the electronic nature of the substituents on the phenyl ring is a key determinant of inhibitory potential. nih.govacs.org

A consistent finding is that compounds featuring electron-donating groups on the phenyl ring of the benzothiazepine scaffold exhibit more pronounced inhibitory effects compared to those with electron-withdrawing groups. nih.govacs.org A series of derivatives (1B–14B ) all showed promising activity, with IC₅₀ values ranging from 2.62 µM to 10.11 µM, all of which were significantly lower than that of the standard drug acarbose (B1664774) (IC₅₀ = 37.38 µM). nih.govacs.orgnih.gov The most potent compound in the series was 2B , which possessed a hydroxyl group at the para position and a methoxy group at the meta position of the phenyl ring, with an IC₅₀ of 2.62 µM. acs.org Kinetic studies revealed that the most active derivatives, 2B and 3B , act as competitive inhibitors of the enzyme. nih.govacs.org

Table 4: α-Glucosidase Inhibitory Activity of Selected 2,3-Dihydro-1,5-Benzothiazepine Derivatives

| Compound | Substituents on Phenyl Ring | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 2B | 4-OH, 3-OCH₃ | 2.62 ± 0.16 | nih.govnih.gov |

| 3B | 3-OH, 4-OCH₃ | 3.14 ± 0.24 | nih.gov |

| 6B | 2,4-di-OH | 3.63 ± 0.36 | acs.org |

| 7B | 2,5-di-OH | 3.96 ± 0.42 | acs.org |

| 11B | 4-F | 10.11 ± 0.32 | nih.govnih.gov |

Acetylcholinesterase (AChE) Inhibitory Activity

Benzothiazepine derivatives have been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme central to the breakdown of the neurotransmitter acetylcholine. SAR studies have provided insights into the structural requirements for effective inhibition.

The substitution on the aromatic rings of the benzothiazepine scaffold plays a critical role in modulating AChE inhibitory activity. nih.gov For instance, a study of 2,3,4,5-tetrahydro-1,5-benzothiazepines showed that these compounds inhibit AChE in a concentration-dependent manner. nih.gov Molecular docking studies suggest that the benzothiazepine nucleus penetrates deep into the aromatic gorge of the AChE active site. nih.gov The inhibitory potential is a result of hydrophobic contacts and π-π interactions. nih.gov It was observed that substituting halogen and methyl groups with hydrogen on the aromatic ring decreased the affinity for the enzyme. nih.gov In another study, some tetrahydro-1,5-benzothiazepines were identified as significant inhibitors of both AChE and butyrylcholinesterase (BChE). researchgate.netbohrium.com Specifically, a 2,3-dihydro-2-(thiophen-2-yl)benzo[b] researchgate.netCurrent time information in Bangalore, IN.thiazepin-4-yl)phenol derivative showed notable cholinesterase inhibitory potential with an IC₅₀ of 5.9 µM for AChE. chemrevlett.com

Table 5: Acetylcholinesterase (AChE) Inhibitory Activity of Selected Benzothiazepine Derivatives

| Compound Class/Derivative | IC₅₀ (µM) | Inhibition Type | Reference |

|---|---|---|---|

| 2,3,4,5-tetrahydro-1,5-benzothiazepine (1 ) | 1.0 ± 0.002 | Non-competitive (Kᵢ = 0.8 ± 0.04 µM) | nih.gov |

| 2,3,4,5-tetrahydro-1,5-benzothiazepine (2 ) | 1.2 ± 0.005 | Non-competitive (Kᵢ = 1.1 ± 0.002 µM) | nih.gov |

| 2,3,4,5-tetrahydro-1,5-benzothiazepine (3 ) | 1.3 ± 0.001 | Non-competitive (Kᵢ = 1.5 ± 0.001 µM) | nih.gov |

| 2,3-dihydro-2-(thiophen-2-yl)benzo[b] researchgate.netCurrent time information in Bangalore, IN.thiazepin-4-yl)phenol (39 ) | 5.9 | Not specified | chemrevlett.com |

Table of Mentioned Compounds

| Abbreviation/Number | Full Chemical Name |

| BT3 | 2-(2,4-dichlorophenyl)-4-(isobutylphenyl)-2,3-dihydro-1,5-benzothiazepine |

| BT5 | 2-(4-fluorophenyl)-4-(isobutylphenyl)-2,3-dihydro-1,5-benzothiazepine |

| BT6 | 2-(3,4-difluorophenyl)-4-(isobutylphenyl)-2,3-dihydro-1,5-benzothiazepine |

| 4a | 2-(2-hydroxyphenyl)-4-(1-(4-chlorophenyl)-1H-pyrazol-4-yl)-2,3-dihydro-1,5-benzothiazepine (with methyl on hydroxyphenyl) |

| 4c | 2-(2-hydroxy-5-bromophenyl)-4-(1-(4-chlorophenyl)-1H-pyrazol-4-yl)-2,3-dihydro-1,5-benzothiazepine |

| 4d | 2-(2-hydroxy-5-chlorophenyl)-4-(1-(4-chlorophenyl)-1H-pyrazol-4-yl)-2,3-dihydro-1,5-benzothiazepine |

| 4g | 2-(2-hydroxyphenyl)-4-(1-(4-chlorophenyl)-1H-pyrazol-4-yl)-2,3-dihydro-1,5-benzothiazepine |

| 2 | 2-(3,4-dimethoxyphenyl)-4-(p-tolyl)-2,3-dihydrobenzo[b] researchgate.netCurrent time information in Bangalore, IN.thiazepine |

| 3 | 2-(4-methoxyphenyl)-4-(p-tolyl)-2,3-dihydrobenzo[b] researchgate.netCurrent time information in Bangalore, IN.thiazepine |

| 4 | 2-(p-tolyl)-4-(p-tolyl)-2,3-dihydrobenzo[b] researchgate.netCurrent time information in Bangalore, IN.thiazepine |

| 6 | 2-(4-chlorophenyl)-4-(p-tolyl)-2,3-dihydrobenzo[b] researchgate.netCurrent time information in Bangalore, IN.thiazepine |

| 13 | 2-(4-hydroxyphenyl)-4-(p-tolyl)-2,3-dihydrobenzo[b] researchgate.netCurrent time information in Bangalore, IN.thiazepine |

| 2B | 2-(4-hydroxy-3-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepine |

| 3B | 2-(3-hydroxy-4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepine |

| 6B | 2-(2,4-dihydroxyphenyl)-2,3-dihydro-1,5-benzothiazepine |

| 7B | 2-(2,5-dihydroxyphenyl)-2,3-dihydro-1,5-benzothiazepine |

| 11B | 2-(4-fluorophenyl)-2,3-dihydro-1,5-benzothiazepine |

| 39 | 2,3-dihydro-2-(thiophen-2-yl)benzo[b] researchgate.netCurrent time information in Bangalore, IN.thiazepin-4-yl)phenol |

| Diltiazem (B1670644) | (2S,3S)-3-(acetyloxy)-5-[2-(dimethylamino)ethyl]-2,3-dihydro-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one |

| Clentiazem (B1222845) | (+)-(2S,3S)-3-acetoxy-8-chloro-5-[2-(dimethylamino)ethyl]-2,3-dihydro-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one |

| Thiazesim | 5-(2-dimethylaminoethyl)-2,3-dihydro-2-phenyl-1,5-benzothiazepin-4(5H)-one |

| Quetiapine (B1663577) | 2-(2-(4-dibenzo[b,f] researchgate.netCurrent time information in Bangalore, IN.thiazepin-11-yl-1-piperazinyl)ethoxy)ethanol |

| Acarbose | (2R,3R,4R,5R)-4,5,6-trihydroxy-3-(hydroxymethyl)-2-(((1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl)amino)cyclohexan-1-one |

| Kojic Acid | 5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one |

| Diclofenac | 2-[(2,6-dichlorophenyl)amino]benzeneacetic acid |

| Donepezil | (±)-2,3-dihydro-5,6-dimethoxy-2-[[1-(phenylmethyl)-4-piperidinyl]methyl]-1H-inden-1-one |

Antimalarial Activity, including Cytochrome bc1 Inhibition

A significant area of research for benzothiazepine derivatives has been in the development of novel antimalarial agents. Tetracyclic benzothiazepines (BTZs) have been identified as a potent class of antimalarials that target the Plasmodium falciparum electron transport chain (ETC). nih.govcambridge.org The primary molecular target for this compound class is the cytochrome bc1 complex (Complex III), an essential component of the parasite's respiratory chain. nih.govunimelb.edu.au This mechanism is crucial as it is also the target for the widely used antimalarial drug atovaquone, for which resistance is a growing concern. nih.gov

Investigation into the structure-activity relationship (SAR) of this scaffold has led to the development of inhibitors with low nanomolar activity. unimelb.edu.au For instance, a focused library of BTZ derivatives was synthesized to identify analogs with enhanced potency. This effort identified compound 32 as a powerful inhibitor of parasite growth, with an IC₅₀ of 16 nM against both the chloroquine-sensitive (3D7) and multi-drug resistant (Dd2) strains of P. falciparum. cambridge.org

SAR studies revealed a clear trend where the benzene ring of the BTZ scaffold showed good tolerance for small, hydrophobic substituents such as methoxy and methyl groups. cambridge.org Further profiling of representative analogs demonstrated activity against the liver stages of the parasite as well. Analogs 1 and 2 inhibited Plasmodium berghei in the liver stage with IC₅₀ values of 151 ± 42 nM and 391 ± 28 nM, respectively. nih.gov The potent activity of these compounds against atovaquone-resistant strains suggests that their binding mode to the cytochrome bc1 active site may be distinct from that of atovaquone. cambridge.org

| Compound | Target/Strain | Activity (IC₅₀) | Reference |

|---|---|---|---|

| Analog 1 | P. berghei (Liver Stage) | 151 ± 42 nM | nih.gov |

| Analog 2 | P. berghei (Liver Stage) | 391 ± 28 nM | nih.gov |

| Compound 32 | P. falciparum (3D7 Strain) | 16 nM | cambridge.org |

| Compound 32 | P. falciparum (Dd2 Strain) | 16 nM | cambridge.org |

Antiviral Activity (e.g., Anti-HIV)

The benzothiazepine scaffold is a recognized pharmacophore in medicinal chemistry, utilized as a precursor for molecules with a wide range of bioactivities, including antiviral potential. nih.govacs.org Specifically, derivatives of this class have been investigated for their activity against the human immunodeficiency virus (HIV). nih.govacs.orgresearchgate.net While detailed SAR studies for specific anti-HIV benzothiazepine analogs are extensive, the core structure is considered a valuable starting point for the development of new antiviral agents. researchgate.net Research into related structures, such as indolobenzothiazepine derivatives, has also shown anti-HIV-1 activity, further underscoring the potential of this heterocyclic system in antiviral drug discovery. researchgate.net

Antitumor Potential

Benzothiazepine derivatives have demonstrated significant potential as anticancer agents. nih.govnih.gov A series of diaryl benzo[b] nih.govnih.govthiazepine derivatives was synthesized and evaluated as tubulin polymerization inhibitors. researchgate.net Tubulin is a critical component of the cellular cytoskeleton, and its disruption can lead to cell cycle arrest and apoptosis, making it a key target for cancer chemotherapy.

From this series, compound D8 emerged as a particularly potent inhibitor of cancer cell growth, with its efficacy being comparable to established anticancer agents like Colchicine. researchgate.net The antitumor activity of D8 was demonstrated across several human cancer cell lines, with IC₅₀ values in the low micromolar range. nih.govresearchgate.net Flow cytometry analysis confirmed that D8 induces mitotic catastrophe, leading to the death of living cancer cells. researchgate.net

| Compound | Cancer Cell Line | Activity (IC₅₀) | Reference |

|---|---|---|---|

| D8 (1,4-benzothiazepine derivative) | HeLa (Cervical Cancer) | 1.48 µM | nih.govresearchgate.net |

| D8 (1,4-benzothiazepine derivative) | MCF-7 (Breast Cancer) | 1.47 µM | nih.govresearchgate.net |

| D8 (1,4-benzothiazepine derivative) | HT29 (Colon Cancer) | 1.52 µM | nih.govresearchgate.net |

| D8 (1,4-benzothiazepine derivative) | A549 (Lung Cancer) | 1.94 µM | nih.govresearchgate.net |

Influence of Substituent Type and Position on Activity

The biological activity of benzothiazepine derivatives is highly dependent on the type and position of substituents on the molecular scaffold. nih.govacs.orgresearchgate.net SAR analyses consistently show that modifications to the phenyl rings can dramatically enhance or reduce the potency of these compounds. nih.govacs.org

In a study of 2,4-diphenyl-2,3-dihydro-1,5-benzothiazepine derivatives as tyrosinase inhibitors, the influence of substituents on the phenyl rings (B and C) was systematically evaluated. nih.govacs.org

Electron-donating groups: The introduction of methoxy (-OCH₃) groups at the meta and para positions of phenyl ring B, combined with a para-methyl (-CH₃) group on ring C (compound 2 ), resulted in a 14-fold increase in inhibitory activity compared to the standard. nih.govacs.org A single methoxy group at the para position (compound 3 ) also enhanced inhibitory potency. nih.govacs.org

Electron-withdrawing groups: A para-fluoro (-F) substituent on ring B (compound 13 ) produced a highly active compound, suggesting that the electronegativity and positioning of the substituent allow for a favorable fit within the enzyme's active site. nih.govacs.org

Bulky groups: The presence of a bulky p-OC₆H₁₃ group on ring B (compound 4 ) also resulted in better inhibitory activity than the standard, indicating that the active site can accommodate larger substituents. nih.govacs.org

These findings highlight that both electron-donating and electron-withdrawing groups can positively influence activity, and their specific placement is critical for optimizing interaction with the biological target. nih.govacs.org

| Compound | Substituents | Tyrosinase Inhibition (IC₅₀) | Reference |

|---|---|---|---|

| Kojic Acid (Standard) | - | 16.69 µM | nih.govacs.org |

| Analog 2 | Ring B: 3,4-di-OCH₃; Ring C: 4-CH₃ | 1.21 µM | nih.govacs.org |

| Analog 13 | Ring B: 4-F | 1.34 µM | nih.govacs.org |

| Analog 3 | Ring B: 4-OCH₃ | 10.42 µM | nih.govacs.org |

| Analog 6 | Ring B: 4-OC₆H₁₃ | 12.27 µM | acs.org |

| Analog 4 | Ring B: 3-OCH₃, 4-OC₆H₁₃; Ring C: 4-CH₃ | 13.24 µM | nih.govacs.org |

Conformational Analysis and its Impact on SAR

The seven-membered ring of the benzothiazepine core is not planar, and its conformational preferences play a critical role in how these molecules interact with their biological targets. researchgate.net Understanding the three-dimensional structure is therefore essential for rational drug design and interpreting SAR data. researchgate.net

Conformational studies on analogous heterocyclic systems, such as 1,5-benzoxathiepine derivatives, have been conducted using a combination of ¹H NMR spectroscopy, single-crystal X-ray analysis, and computational modeling. researchgate.net These analyses have revealed that substituents can significantly influence the preferred conformation of the seven-membered ring. For instance, in related flavanone-derived lactones, it was determined that a phenyl substituent at the C-4 position typically adopts a pseudoequatorial orientation. researchgate.net

Molecular Mechanisms and Target Interactions of Benzothiazepine Analog 3

Elucidation of Specific Receptor Binding Modes

The pharmacological profile of Benzothiazepine (B8601423) analog 3 is defined by its specific interactions with key enzymatic targets. Molecular docking studies and kinetic analyses have provided detailed insights into how this compound binds to and modulates the activity of both acetylcholinesterase and tyrosinase.

Benzothiazepine analog 3 has been identified as a potent inhibitor of acetylcholinesterase, engaging with the enzyme in a concentration-dependent manner. tandfonline.comnih.gov Molecular docking studies reveal that the compound positions itself deep within the aromatic gorge of AChE. tandfonline.comnih.gov The binding is stabilized by a combination of specific interactions with key residues in the enzyme's active site. tandfonline.com

The inhibitory activity of this compound against AChE is significantly influenced by its strong interactions with the enzyme's anionic subsite. tandfonline.com The complex formed between the compound and AChE is primarily stabilized through interactions with the amino acid residues of the quaternary ammonium-binding locus, which includes Trp84, Phe330, and Glu199. tandfonline.com Specifically, the ligand is positioned to interact with more than one subsite within the active center of AChE. tandfonline.comnih.gov Docking studies show that the benzothiazepine molecule penetrates the aromatic gorge, allowing it to engage with the anionic subsite located near the top and middle of the gorge. tandfonline.com

The stability of the this compound-AChE complex is largely attributed to a combination of hydrophobic contacts and π-π interactions. tandfonline.comnih.gov These interactions are crucial for the compound's high inhibitory potential. tandfonline.comnih.gov Molecular modeling details these interactions:

π-π Interactions: The Trp84 residue engages in π-π stacking with rings B, C, and D of the benzothiazepine molecule. tandfonline.com Additionally, Phe330 and Phe331 form π-π interactions with ring A of the compound. tandfonline.com

Hydrophobic Contacts: The methyl group on ring A of the ligand establishes hydrophobic contacts with Phe330, while ring B interacts hydrophobically with Glutamate 199. tandfonline.com Gly118 also contributes to hydrophobic contacts with rings A and C. tandfonline.com

The cumulative effect of these hydrophobic and π-π interactions underpins the affinity of this compound for AChE. tandfonline.comnih.gov

Table 1: Acetylcholinesterase Inhibition Data for this compound

| Parameter | Value | Inhibition Type |

| IC₅₀ | 1.3 ± 0.001 µM | Non-competitive |

| Kᵢ | 1.5 ± 0.001 µM | Non-competitive |

Data derived from studies on electric eel (Torpedo californica) AChE. tandfonline.comnih.gov

This compound also demonstrates inhibitory activity against tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. nih.govacs.orgresearchgate.net In silico molecular modeling has been employed to understand the binding modes between this analog and the tyrosinase protein. nih.govacs.org

Molecular docking studies show that this compound interacts with key residues at the opening of the tyrosinase active site. nih.govacs.org The bulky size of the thiazepine moiety and the rigid structure of the compound are thought to prevent it from penetrating deep into the enzymatic pocket. nih.govacs.org The primary interactions stabilizing the ligand at the active site are:

π Interactions: The methoxy-substituted aryl ring of the compound engages in π-π interactions with the amino acid residue His244. nih.govacs.org

π-Cationic Interaction: The rest of the ligand is further stabilized by a π-cationic interaction with the active site residue Arg268. nih.govacs.org

These interactions result in a good binding score, indicating an effective occupation of the surface grooves near the active site, which contributes to its inhibitory function. nih.govacs.org

Table 2: Tyrosinase Binding Interactions for this compound

| Interacting Residue | Type of Interaction | Docking Score (kcal/mol) |

| His244 | π-π Interaction | -7.40 |

| Arg268 | π-Cationic Interaction | -7.40 |

Data derived from molecular modeling studies against tyrosinase protein (PDB ID: 2Y9X). nih.govacs.org

Tyrosinase (TYR) Binding Mechanisms

Kinetic Characterization (e.g., Mixed-type inhibition)

The kinetic profile of benzothiazepine analogs reveals varied mechanisms of enzyme inhibition, depending on the specific analog and the target enzyme.

Conversely, kinetic studies on 2,3-dihydro-1,5-benzothiazepine analogue 3B , a potent α-glucosidase inhibitor, revealed a different mechanism. This analog was shown to be a competitive inhibitor of α-glucosidase. nih.govresearchgate.netacs.orgacs.org

A separate investigation into the inhibition of acetylcholinesterase by 2,3,4,5-tetrahydro-1,5-benzothiazepines also found evidence of linear mixed-type inhibition for some of its derivatives. tandfonline.com

Table 1: Kinetic Parameters of Benzothiazepine Analogs

| Compound | Target Enzyme | Inhibition Type | Ki (μM) |

|---|---|---|---|

| Benzothiazepine analog 2 | Tyrosinase | Mixed-type | 1.01 |

| Benzothiazepine analogue 3B | α-Glucosidase | Competitive | - |

| Benzothiazepine 1 | Acetylcholinesterase | Non-competitive | 0.8 ± 0.04 |

α-Glucosidase Binding Mechanisms

A specific derivative, 2,3-dihydro-1,5-benzothiazepine analogue 3B , has been identified as a potent inhibitor of α-glucosidase, an enzyme crucial for carbohydrate digestion. nih.govresearchgate.net

Molecular docking studies have been employed to elucidate the binding interactions between benzothiazepine analogs and the α-glucosidase enzyme. For analogue 3B , these studies have shown that it binds effectively within the active site of the enzyme. nih.govresearchgate.net The binding is stabilized by interactions with crucial amino acid residues that form the enzymatic binding pocket. nih.gov

Kinetic studies performed on analogue 3B have confirmed that it acts as a competitive inhibitor of α-glucosidase. nih.govresearchgate.netacs.orgacs.org This mode of inhibition is characterized by the inhibitor binding to the active site of the enzyme, thereby competing with the substrate. The Lineweaver-Burk plot analysis for the inhibition of α-glucosidase by a related potent derivative (analogue 2B) showed that the Vmax of the reaction remained unchanged while the Km value increased with rising inhibitor concentrations, which is a hallmark of competitive inhibition. nih.govresearchgate.net This indicates that analogue 3B and similar derivatives directly compete with the natural substrate for access to the enzyme's active site. nih.gov

Table 2: α-Glucosidase Inhibition by Benzothiazepine Analogue 3B

| Compound | Target Enzyme | IC50 (μM) | Inhibition Type |

|---|

Translocator Protein (TSPO) Ligand Interactions

The translocator protein (TSPO), an 18 kDa protein located on the outer mitochondrial membrane, is involved in various cellular processes, including cholesterol transport and steroidogenesis. mdpi.comacs.org It is also recognized as a biomarker for neuroinflammation. mdpi.com While various ligands for TSPO have been identified, including benzodiazepines like Ro5-4864 and isoquinoline (B145761) carboxamide derivatives like PK11195, there is no specific information in the reviewed literature that identifies a "this compound" as a direct ligand for TSPO. mdpi.comresearchgate.net

However, the broader class of benzodiazepines, which share some structural similarities with benzothiazepines, are well-known TSPO ligands. mdpi.comresearchgate.net The anxiolytic and neuroprotective effects of some benzodiazepines may be potentiated by their interaction with TSPO. researchgate.net Further research is required to determine if any specific benzothiazepine analogs, including those designated as "analog 3" in other contexts, interact with TSPO.

Plasmodium falciparum Cytochrome bc1 Complex Inhibition

A novel class of tetracyclic benzothiazepines (BTZs) has been discovered as highly potent and selective antimalarial agents. nih.govnih.govcambridge.org Within this class, a specific molecule designated as compound 3 was identified as a potent inhibitor of P. falciparum growth. nih.gov The primary functional target of this compound class is the parasite's cytochrome bc1 complex, a critical component of the mitochondrial electron transport chain. nih.govnih.govasm.org

Inhibition of the cytochrome bc1 complex disrupts the parasite's respiratory chain, which is essential for its survival. nih.govnih.gov Notably, these tetracyclic benzothiazepine-based inhibitors, including compound 3 , retain their activity against parasite strains that have developed resistance to atovaquone, another widely used antimalarial drug that targets the same complex. nih.govnih.gov This suggests that the BTZs may bind to the quinol-binding site of the cytochrome bc1 complex in a different manner than atovaquone, offering a potential alternative for combination therapies. nih.gov

Table 3: Antimalarial Activity of Tetracyclic Benzothiazepine Compound 3

| Compound | Target | Target Organism | IC50 (nM) |

|---|---|---|---|

| Compound 3 | Cytochrome bc1 complex | Plasmodium falciparum (3D7 strain) | 16 |

Mitochondrial Na+/Ca2+ Exchanger (mNCX) Blockade

The mitochondrial Na+/Ca2+ exchanger (mNCX) is a key pathway for calcium extrusion from the mitochondria, playing a role in cellular calcium homeostasis. nih.govmdpi.comfrontiersin.orgfrontiersin.orgcsic.es The benzothiazepine derivative CGP37157 is a well-established inhibitor of the mNCX. nih.govmdpi.comfrontiersin.orgfrontiersin.orgcsic.es

While the reviewed scientific literature does not specify a "this compound" in the context of mNCX blockade, research has focused on analogs of CGP37157. For instance, the isosteric analog ITH12505 , where a methyl group replaces a chlorine atom, has been synthesized and shown to possess neuroprotective properties similar to or, in some cases, improved over CGP37157. nih.gov Both CGP37157 and ITH12505 are known to block the mNCX. nih.gov It is important to note that while CGP37157 is considered a selective mNCX inhibitor, it can also affect other calcium transport systems at similar concentrations, including L-type voltage-dependent Ca2+ channels and plasma membrane Na+/Ca2+ exchangers. mdpi.comfrontiersin.orgfrontiersin.orgcsic.es

Voltage-Dependent Calcium Channel (VDCC) Modulation

This compound has been identified as a modulator of the translocator protein (TSPO), which is known to interact with and influence the function of various ion channels, including voltage-dependent calcium channels. idrblab.net While direct modulation of VDCCs by this compound is an area of ongoing investigation, its effects are often considered in the context of its primary target, the TSPO. The TSPO is a mitochondrial protein that has been implicated in a variety of cellular processes, and its ligands can indirectly affect calcium signaling pathways.

The interaction of this compound with TSPO can lead to downstream effects on cellular calcium homeostasis. The TSPO is known to be involved in the regulation of mitochondrial function, and alterations in mitochondrial membrane potential can, in turn, affect the activity of nearby plasma membrane ion channels, including VDCCs. This indirect mechanism suggests that the observed effects of this compound on calcium-dependent processes may not stem from a direct binding event to the VDCC itself, but rather from a modulation of the cellular environment and signaling cascades influenced by TSPO activity.

Enzyme Inhibition Kinetics and Characterization

The primary enzymatic interaction of this compound is with the translocator protein (TSPO), which, while not a classical enzyme in the sense of catalyzing a substrate conversion, exhibits ligand-binding kinetics that can be characterized. The binding of ligands to TSPO can be quantified to determine their affinity and inhibitory potential against the binding of other known ligands.

Studies on compounds structurally related to this compound have demonstrated their ability to inhibit the binding of radiolabeled ligands to the TSPO. This competitive inhibition indicates a direct interaction with the protein's binding site. The kinetics of this inhibition are crucial for understanding the potency and mechanism of action of these compounds. While specific kinetic data for this compound is not extensively detailed in the public domain, the general mechanism for this class of compounds involves competitive binding to the TSPO.

Molecular Recognition and Ligand-Protein Dynamics

The molecular recognition of this compound by its target protein, the translocator protein (TSPO), is a key aspect of its biological activity. idrblab.net The interaction is governed by the specific three-dimensional structure of both the ligand and the protein's binding pocket. The benzothiazepine core of the analog likely plays a crucial role in establishing the primary binding interactions within the hydrophobic binding domain of the TSPO.

The dynamics of this ligand-protein interaction are complex and involve conformational changes in both the ligand and the protein upon binding. These dynamic adjustments are critical for achieving a stable and high-affinity binding state. The study of ligand-protein dynamics for TSPO ligands often involves computational modeling and experimental techniques to elucidate the precise nature of the binding event and the subsequent conformational changes that lead to the modulation of TSPO function. The interaction of this compound with TSPO is categorized as a ligand-target relationship. idrblab.net

Preclinical Pharmacological Evaluation and Efficacy Models

In Vitro Efficacy Assessments

In vitro studies are fundamental in establishing the baseline efficacy and mechanism of action of a compound at the cellular and molecular level.

The activity of benzothiazepine (B8601423) derivatives has been evaluated in various cell-based assays to determine their effects on cell viability and specific cellular targets. In one study, a series of 2,3-dihydro-1,5-benzothiazepine derivatives were assessed for cytotoxicity against B16F10 melanoma cells using an MTT assay. acs.org Furthermore, western blot analysis demonstrated that the most potent compound significantly reduced the expression level of tyrosinase at a concentration of 50μM. acs.org

Another line of research focused on the neuroprotective potential of benzothiazepine analogues. Viability assays were conducted in SH-SY5Y neuroblastoma cells and rat cortical neurons exposed to increasing concentrations of newly synthesized compounds to ensure they did not negatively affect cell viability. mdpi.comnih.gov Specifically, the isosteric analogue of CGP37157, named ITH12505, demonstrated neuroprotective properties in SH-SY5Y cells stressed with oligomycin (B223565) A/rotenone, a model for mitochondrial dysfunction. nih.gov

The inhibitory effects of Benzothiazepine analog 3 and related compounds have been quantified against specific enzymes, revealing potential therapeutic targets.

In a study evaluating 2,3-dihydro-1,5-benzothiazepine derivatives as tyrosinase inhibitors, this compound demonstrated significant inhibitory activity against mushroom tyrosinase with an IC50 value of 10.42 μM. acs.org This potency was notably better than the standard inhibitor, kojic acid, which had an IC50 of 16.69 μM. acs.org

Another investigation into a series of 2,3-dihydro-1,5-benzothiazepine derivatives identified a compound designated as 3B as a potent α-glucosidase inhibitor. nih.govacs.org This analog exhibited an IC50 value of 3.01 μM, which was significantly more potent than the standard drug, acarbose (B1664774) (IC50 = 37.38 ± 1.37 μM). nih.govacs.org Kinetic studies revealed that the inhibition was of a competitive nature, indicating that the compound likely binds to the active site of the enzyme. nih.govacs.org

Table 1: Enzymatic Inhibition Data for Benzothiazepine Analogs

| Compound | Target Enzyme | IC50 Value (μM) | Standard | Standard IC50 (μM) |

|---|---|---|---|---|

| This compound | Tyrosinase | 10.42 | Kojic Acid | 16.69 |

The neuroprotective effects of the benzothiazepine class of compounds have been explored in various cellular models of neurodegeneration and cytotoxicity. The benzothiazepine CGP37157 and its isosteric 2′-methyl analogue, ITH12505, have shown neuroprotective properties in chromaffin cells and hippocampal slices stressed with veratridine (B1662332) and glutamate. nih.gov While CGP37157 was ineffective, ITH12505 elicited protection in SH-SY5Y cells stressed with oligomycin A/rotenone. nih.gov In hippocampal slices subjected to oxygen and glucose deprivation followed by reoxygenation, a model for brain ischemia, ITH12505 offered protection at concentrations of 3–30 μM. nih.gov These studies highlight the potential of benzothiazepine analogs to protect neurons against Ca2+ overload and oxidative stress, two key events causing cell death. nih.gov

In Vivo Efficacy Studies in Preclinical Models

Following promising in vitro results, the efficacy of benzothiazepine analogs is further tested in living organisms to understand their physiological effects.

Several studies have evaluated the in vivo and in vitro antimicrobial potential of novel benzothiazepine derivatives. In one study, a series of synthesized 1,5-benzothiazepine (B1259763) derivatives were tested for their antibacterial and antifungal activities. A compound designated BT3, which contains two chlorine atoms, showed potent activity against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 0.4 µg/mL and against Candida albicans with an MIC of 1.6 µg/mL. researchgate.net

Another investigation synthesized a library of compounds where a benzothiazole (B30560) analog, compound 3e, demonstrated the highest potency against all tested Gram-positive and Gram-negative bacterial strains, with an MIC value of 3.12 μg/ml. nih.gov This activity was twofold more potent than the standard drug ciprofloxacin, which had an MIC of 6.25 μg/ml. nih.gov

Table 2: Antimicrobial Activity of Benzothiazepine Analogs

| Compound | Microbial Strain | MIC (µg/mL) | Standard Drug | Standard MIC (µg/mL) |

|---|---|---|---|---|

| BT3 | Staphylococcus aureus | 0.4 | Ciprofloxacin | Not specified |

| BT3 | Candida albicans | 1.6 | Fluconazole | Not specified |

The carrageenan-induced paw edema model in rats is a standard and highly reproducible method for screening the acute anti-inflammatory activity of new compounds. researchgate.netnih.gov This model involves injecting a phlogistic agent, such as carrageenan, into the hind paw of a rat, which induces a localized inflammatory response characterized by edema. nih.govyoutube.com The anti-inflammatory effect of a test compound is determined by its ability to inhibit this edema over a period of several hours, with paw volume measured using a plethysmograph. youtube.com

Studies on novel benzenesulfonamide (B165840) derivatives have utilized this model to demonstrate significant anti-inflammatory activity. mdpi.com For instance, three derivative compounds showed stronger anti-inflammatory effects than the standard drug indomethacin, achieving maximum inhibition of edema at the fourth hour. mdpi.com The mechanism explored involved the reduction of pro-inflammatory cytokines and oxidative stress markers in the paw tissue. mdpi.com While specific data for this compound in this model is not detailed, this standard preclinical test is crucial for evaluating the in vivo anti-inflammatory potential of such compounds. researchgate.netresearchgate.net

Models for Antidiabetic Activity (e.g., Streptozotocin-induced diabetic rats)

The antidiabetic potential of benzothiazepine and benzothiazole derivatives has been investigated in streptozotocin (B1681764) (STZ)-induced diabetic rat models, a common method for inducing experimental diabetes. plantarchives.orgkoreascience.kr In these studies, the administration of STZ leads to the degeneration of pancreatic β-cells, resulting in hyperglycemia. plantarchives.org

One study evaluated a series of novel benzothiazole derivatives for their hypoglycemic activity in STZ-induced diabetic rats. The results indicated that several of the synthesized compounds exhibited a significant reduction in blood glucose levels over a 10-day experimental period. The proposed mechanism for this hypoglycemic action is the potentiation of insulin (B600854) effects, either by increasing pancreatic insulin secretion from existing β-cells or by enhancing its release from a bound form. koreascience.kr

Another study focused on 1,4-benzothiazepine-2-one derivatives and their antihyperglycemic activity in alloxan-induced diabetic rats, another model of experimental diabetes. The synthesized compounds demonstrated a significant, dose-dependent reduction in elevated blood glucose levels over a 15-day treatment period. semanticscholar.org

The following table summarizes the findings from a study on benzothiazole derivatives in STZ-induced diabetic rats:

| Compound | Dose (mg/kg, p.o.) | Blood Glucose Reduction (%) | Statistical Significance |

| 3c | 100 | Significant | p<0.01 |

| 3d | 100 | More Prominent | p<0.01 |

| 3e | 100 | Significant | p<0.01 |

| 3j | 100 | Significant | p<0.01 |

| Glibenclamide | 10 | Significant | p<0.01 |

Data adapted from a study on benzothiazole derivatives, as specific data for "this compound" is unavailable. koreascience.kr

Models for Antimalarial Activity

The antimalarial properties of benzothiazepine and benzothiazole analogs have been explored in various preclinical models. A study on tetracyclic benzothiazepines (BTZs) identified them as potent and selective antimalarials. These compounds were found to target the Plasmodium falciparum cytochrome bc1 complex, a crucial component of the parasite's respiratory chain. nih.gov

In another study, a series of conjugated benzothiazole hydrazones were synthesized and evaluated for their antimalarial activity. One of the lead compounds, 5f, exhibited in vitro activity against a chloroquine (B1663885)/pyrimethamine-resistant strain of Plasmodium falciparum (K1). Furthermore, in an in vivo murine model using a multi-drug-resistant strain of Plasmodium yoelii, compound 5f significantly suppressed parasite growth and extended the lifespan of the infected mice. nih.gov The structure-activity relationship studies suggested that the nitrogen- and sulfur-substituted five-membered aromatic ring within the benzothiazole hydrazones may be responsible for their antimalarial activity. nih.gov

The following table presents in vivo efficacy data for a benzothiazole hydrazone analog in a murine malaria model:

| Treatment | Dose (mg/kg) | Parasite Suppression (%) | Outcome |

| Compound 5f | 10 | Significant | Increased lifespan |

| Compound 5f | 25 | Significant | Increased lifespan |

| Compound 5f | 50 | Significant | Increased lifespan |

Data is for a benzothiazole hydrazone analog, as specific data for "this compound" is not available. nih.gov

Neuroprotection Studies in Animal Models

The neuroprotective effects of benzothiazepine analogs have been demonstrated in various in vitro and in vivo models of neuronal damage. One line of research has focused on the benzothiazepine CGP37157 and its isosteric analogue, ITH12505. These compounds have shown neuroprotective properties in models of glutamate-induced excitotoxicity and oxygen-glucose deprivation (OGD), which are relevant to conditions like stroke and neurodegenerative diseases. nih.gov

In a study using rat hippocampal slices subjected to glutamate-induced excitotoxicity, both ITH12505 and CGP37157 were found to prevent neuronal lesions in a concentration-dependent manner. nih.gov Furthermore, in an OGD model, which mimics ischemic conditions, ITH12505 demonstrated a concentration-dependent increase in cell viability. nih.gov The neuroprotective mechanism of these compounds is thought to be related to their ability to modulate intracellular calcium levels. nih.gov

The following table summarizes the neuroprotective effects of a benzothiazepine analog in a model of oxygen-glucose deprivation:

| Compound | Concentration (µM) | Maximal Protection (%) |

| ITH12505 | 3-30 | 47 |

Data is for the benzothiazepine analog ITH12505, as specific data for "this compound" is not available. nih.gov

Comparative Efficacy with Reference Compounds

In preclinical studies, the efficacy of novel benzothiazepine and benzothiazole analogs is often compared to that of standard reference compounds.

In the context of antidiabetic activity , newly synthesized benzothiazole derivatives have been compared to the well-known antidiabetic agent, glibenclamide. Several of the tested compounds showed a significant reduction in blood glucose levels, with one analog, 3d, demonstrating more prominent activity than the other synthesized compounds at the same dose. koreascience.kr Similarly, the antihyperglycemic activity of 1,4-benzothiazepine-2-one derivatives was found to be comparable to that of metformin (B114582) and CGP37157. semanticscholar.org

For antimalarial activity , the efficacy of tetracyclic benzothiazepines was notably compared to atovaquone, a widely used antimalarial drug. Intriguingly, these BTZ-based inhibitors retained their activity against atovaquone-resistant parasites, suggesting a different mode of action and a potential alternative in combination therapies. nih.gov In studies with benzothiazole hydrazones, their in vitro antiplasmodial activity was compared to the standard iron chelator deferoxamine, as well as the known antimalarials chloroquine and artesunate. nih.gov

In the area of neuroprotection , the benzothiazepine analog ITH12505 has been compared to several reference compounds. In a model of veratridine-induced neurotoxicity, the protection offered by ITH12505 at a concentration of 30 µM was comparable to that of the reference compound CGP37157 at the same concentration. nih.gov In a glutamate-lesioned rat hippocampal slice model, the neuroprotective effect of ITH12505 was compared to memantine. nih.gov Furthermore, in an oxygen-glucose deprivation model, the neuroprotection afforded by ITH12505 at 10 µM was comparable to that of the reference drug galantamine at 15 µM. nih.gov

The following table provides a comparative overview of the efficacy of a benzothiazepine analog with reference compounds in neuroprotection models:

| Model | Benzothiazepine Analog | Concentration | Reference Compound | Concentration | Comparative Efficacy |

| Veratridine-induced neurotoxicity | ITH12505 | 30 µM | CGP37157 | 30 µM | Comparable |

| Glutamate-induced excitotoxicity | ITH12505 | Not specified | Memantine | 10 µM | Comparable |

| Oxygen-glucose deprivation | ITH12505 | 10 µM | Galantamine | 15 µM | Comparable |

Data is for the benzothiazepine analog ITH12505, as specific data for "this compound" is not available. nih.gov

Computational Chemistry and in Silico Modeling of Benzothiazepine Analog 3

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in understanding the interaction between a ligand, such as Benzothiazepine (B8601423) analog 3, and its protein target.

Molecular docking simulations have been employed to predict the binding affinity and interaction patterns of benzothiazepine derivatives with various biological targets. For instance, in a study investigating potential inhibitors for the Zika virus helicase, a 1,5-benzothiazepine (B1259763) chalcone (B49325) derivative designated as compound MA3 was estimated to have a binding free energy of -4.6490 kcal/mol semanticscholar.org. Lower binding free energy values suggest that less energy is required for the ligand-protein interaction, indicating a more stable complex and potentially higher activity semanticscholar.org.

In other research, various benzothiazepine analogs have been evaluated against different enzymes. A derivative, referred to as analogue 3, demonstrated significant inhibitory activity against tyrosinase, with an experimental IC50 value of 10.42 μM acs.org. Computational studies on a similar compound, also labeled as compound 3, predicted a docking score of -7.12 kcal/mol against the same enzyme acs.org. These docking scores help in identifying and ranking potential drug candidates by estimating the strength of the receptor-ligand interaction amazonaws.com. The predictive power of these simulations provides a foundation for understanding the therapeutic potential of these compounds.

| Target Protein | Predicted Binding Affinity (kcal/mol) | Experimental Activity (IC50) | Reference |

|---|---|---|---|

| Zika Virus Helicase | -4.6490 | Not Reported | semanticscholar.org |

| Tyrosinase | -7.12 | 10.42 μM | acs.org |

The stability and specificity of the ligand-target complex are determined by various non-covalent interactions with amino acid residues in the protein's active site. Docking studies reveal the nature of these interactions, such as hydrogen bonds, hydrophobic contacts, and π-π stacking.

For this compound and related compounds, these interactions are crucial for their inhibitory potential. For example, the MA3 compound was found to form two hydrogen bonds within the active site of the Zika virus helicase semanticscholar.org. In studies targeting the tyrosinase enzyme, the benzothiazepine moiety of a potent analog was predicted to form π-π stacking interactions with neighboring residues Arg268 and Phe264 acs.org. Similarly, another active compound was stabilized by π-π stacking with His263 and Phe264 acs.org. Molecular docking studies on other benzothiazepine derivatives have also highlighted the importance of a combination of strong hydrogen bonds, cationic-π, π-π interactions, and hydrophobic contacts in achieving high affinity for their targets nih.gov. These interactions collectively anchor the ligand within the binding pocket, contributing to its biological activity.

| Analog/Compound | Target Protein | Interacting Residues | Interaction Type | Reference |

|---|---|---|---|---|

| MA3 | Zika Virus Helicase | Not Specified | Hydrogen Bonds | semanticscholar.org |

| Analog 13 | Tyrosinase | Arg268, Phe264 | π-π stacking | acs.org |

| Analog 6 | Tyrosinase | His263, Phe264 | π-π stacking | acs.org |

| Compound A | Cholinesterases | Various | Hydrogen bonds, Cationic-π, π-π, Hydrophobic | nih.gov |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a dynamic view of the protein-ligand complex, offering insights into its stability and conformational changes over time. This method simulates the physical movements of atoms and molecules, allowing for a more realistic assessment of the binding interaction.

MD simulations are critical for validating the results of molecular docking and assessing the stability of the predicted binding poses. For the benzothiazepine derivative MA3, MD simulations confirmed that the complex with the Zika virus helicase was stable, and the crucial hydrogen bonds observed in docking were maintained throughout the simulation semanticscholar.org. In studies of drug-like compounds targeting the Monkeypox Virus VP39 protein, a compound designated as "compound 3" was found to be slightly flexible, while other compounds maintained more stable conformations with minimal deviation mdpi.com. The stability of the protein-ligand complex during MD simulations, often measured by the Root Mean Square Deviation (RMSD), is a key indicator of a strong binding interaction mdpi.comnih.gov. These simulations offer a deeper understanding of the dynamic behavior of the complex, which is essential for the design of effective inhibitors acs.orguzh.ch.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities.

QSAR models are developed to predict the activity of new compounds based on their structural features, thereby guiding the synthesis of more potent analogs. For a series of 2,3-dihydro-1,5-benzothiazepine derivatives, a QSAR study was performed to correlate their structural properties with their α-glucosidase inhibitory activity nih.gov. The resulting model showed a good correlation coefficient (r) of 0.9553, indicating a strong relationship between the selected structural properties and the observed biological activity nih.gov.

In the broader context of benzodiazepine-related structures, QSAR models have been successfully developed to predict binding affinity to the GABA-A receptor nih.govucl.ac.uk. A robust QSAR model is typically characterized by a high squared correlation coefficient (r²) for the training set of molecules and good predictive power for an external test set nih.gov. For example, one such model for benzodiazepines yielded an r² of 0.75 for the training set and 0.66 for the test set, which is considered acceptable for predictive purposes nih.gov. These models are invaluable tools in medicinal chemistry, enabling the rapid prediction of the pharmacological profiles of emerging compounds and accelerating the drug discovery process nih.govhud.ac.uk.

Density Functional Theory (DFT) Computations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. jmaterenvironsci.com DFT has become a popular and powerful tool in computational chemistry for studying the structural and electronic properties of molecules. mdpi.comscirp.org The method is based on the principle that the energy of a molecule can be determined from its electron density rather than the complex many-electron wave function, which generally results in a more favorable balance between accuracy and computational cost. chemrxiv.org

In the study of benzothiazepine derivatives, DFT calculations are employed to gain insights into their molecular geometry, stability, and reactivity. acs.org For this compound, computations were performed using the Gaussian 09 program. acs.org The B3LYP (Becke, 3-parameter, Lee–Yang–Parr) exchange-correlation functional, a common hybrid functional, was used in conjunction with the 3-21G basis set for the calculations. acs.org Such computations involve optimizing the 3D geometry of the molecule to find its most stable conformation and then using this optimized structure to calculate various electronic properties. acs.orgnih.gov

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. youtube.comwikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. youtube.comwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. youtube.com The energy of the HOMO is related to the molecule's ionization potential and nucleophilicity, whereas the LUMO's energy relates to its electron affinity and electrophilicity. youtube.comnih.gov

The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap indicates that a molecule is more reactive and polarizable. nih.gov

For this compound, FMO analysis was conducted following DFT optimization. The calculated energies of the HOMO, LUMO, and the corresponding energy gap provide insights into the molecule's electronic properties and potential for charge transfer within the structure. acs.orgrsc.org

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -5.69 |

| ELUMO | -1.63 |

| Energy Gap (ΔE) | 4.06 |

Molecular Electrostatic Potential (MEP) surface analysis is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. nih.govresearchgate.net The MEP map is a 3D plot of the electrostatic potential on the molecule's electron density surface. nih.gov Different colors are used to represent regions of varying electrostatic potential.

Typically, the color-coding scheme is as follows:

Red: Indicates regions of the most negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. These areas often correspond to lone pairs of electronegative atoms. nih.gov

Blue: Represents regions of the most positive electrostatic potential, which are electron-deficient and are favorable sites for nucleophilic attack. core.ac.uk

Green: Denotes regions of neutral or zero potential. nih.gov

Intermediate colors like yellow and orange represent intermediate potential values.

The MEP surface analysis for this compound was generated to understand its charge distributions and reactive sites. acs.org The analysis revealed that the most negative potential (indicated by red and yellow colors) was concentrated over the electronegative oxygen and sulfur atoms, identifying these as the primary sites for electrophilic interactions. Conversely, the blue-colored regions, indicating positive potential, were observed around the hydrogen atoms of the aromatic rings, suggesting these are the likely sites for nucleophilic interactions. acs.org This analysis provides a clear picture of the molecule's electrostatic properties, which are crucial for understanding its intermolecular interactions, such as those with biological receptors. nih.gov

In Silico Assessment of Druglikeness (Methodological aspects only)

In silico assessment of druglikeness is a critical step in the early stages of drug discovery, used to predict whether a compound possesses favorable properties to be considered a potential drug candidate. araijournal.comnih.gov This computational screening process evaluates a molecule's pharmacokinetic properties—specifically its Absorption, Distribution, Metabolism, and Excretion (ADME)—based on its chemical structure. nih.gov The primary goal is to filter out compounds that are likely to fail in later stages of development due to poor ADME profiles, thereby saving time and resources.

The methodologies for assessing druglikeness often involve the calculation of various physicochemical properties and their comparison against established guidelines. One of the most widely used sets of guidelines is Lipinski's Rule of Five. This rule states that a compound is more likely to be orally bioavailable if it meets the following criteria:

Molecular weight less than 500 Daltons

Log P (a measure of lipophilicity) not greater than 5

No more than 5 hydrogen bond donors (typically the sum of OH and NH groups)

No more than 10 hydrogen bond acceptors (all nitrogen or oxygen atoms)

Analytical Methodologies in Benzothiazepine Analog 3 Research

Spectroscopic Characterization Techniques (e.g., NMR, Mass Spectrometry) for Structural Confirmation

The definitive structural confirmation of Benzothiazepine (B8601423) analog 3 and its parent compounds relies on a combination of spectroscopic methods. nih.gov Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools in this process. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. scirp.org For benzothiazepine analogs, ¹H-NMR spectra are used to identify the number and environment of protons, while ¹³C-NMR spectra reveal the types of carbon atoms present. scirp.orgscirp.org For instance, in the synthesis of the parent benzothiazepine scaffold, specific chemical shifts (δ) in the NMR spectrum confirm the successful cyclization and the presence of key functional groups. scirp.org Samples for NMR analysis are typically prepared in deuterated solvents like deuteriochloroform (CDCl₃) or deuteriodimethyl sulfoxide (B87167) (DMSO-d₆) and analyzed using instruments such as a 400 MHz NMR spectrometer. scirp.org The oxidation of the parent benzothiazepine to yield the sulfoxide analog 3 results in predictable changes in the NMR spectrum, confirming the transformation. scirp.orgscirp.org

Mass Spectrometry (MS) is employed to determine the mass-to-charge ratio (m/z) of the compound, which confirms its molecular weight. ijirset.com High-Resolution Mass Spectrometry (HRMS), often using techniques like Electrospray Ionization Time-of-Flight (ESI-TOF), provides highly accurate mass measurements, allowing for the determination of the elemental formula with confidence. scirp.orgscirp.org This is crucial for distinguishing between compounds with similar masses and confirming the identity of newly synthesized analogs. scirp.org For example, the calculated mass for a specific benzothiazepine analog was compared to the found mass, with a high degree of correlation confirming its identity. scirp.orgscirp.org

Infrared (IR) Spectroscopy is another valuable technique, often recorded using an Attenuated Total Reflectance (ATR) accessory. scirp.org It helps to identify the presence of specific functional groups, such as the carbonyl (C=O) and amine (N-H) groups, which are characteristic of the benzothiazepine core structure. scirp.orgscirp.org

| Analog | ¹H-NMR (CDCl₃) Key Signals (δ ppm) | ¹³C-NMR (CDCl₃) Key Signals (δ ppm) | HRMS (ESI-TOF) m/z [M+H]⁺ |

|---|---|---|---|

| Parent Benzothiazepine (1) | 7.51 (d), 7.11-6.97 (m), 5.55 (s) | 190.5, 155.3, 142.8, 46.2 | Calcd. 342.0953; Found 342.0954 scirp.org |

| 9-chloro-5,11-dihydro-11-phenyl-12H-benzo[b]indeno[1,2-e] scirp.orgresearchgate.netthiazepin-12-one (11) | 7.50 (d), 7.12-6.98 (m), 5.64 (s) | 190.2, 155.4, 144.9, 46.8 | Calcd. 376.0563; Found 376.0578 scirp.org |

| 5,11-dihydro-11-(3-trifluoromethylphenyl)-12H-benzo[b]indeno[1,2-e] scirp.orgresearchgate.netthiazepin-12-one (7) | Not explicitly detailed, but synthesis confirmed | Not explicitly detailed, but synthesis confirmed | Calcd. 410.0826; Found 410.0823 scirp.org |

Chromatographic Purification and Analysis Methods (e.g., Silica (B1680970) Gel Chromatography)

Following synthesis, crude reaction mixtures contain the desired product along with unreacted starting materials, byproducts, and intermediates. Chromatographic methods are essential for isolating and purifying the target benzothiazepine analogs. scirp.orgscirp.org

Silica Gel Column Chromatography is the most common method for the purification of these compounds. scirp.orgscirp.org In this technique, a glass column is packed with silica gel, which serves as the stationary phase. The crude product is loaded onto the column and a solvent system, the mobile phase, is passed through it. scirp.org Separation occurs based on the differential adsorption of the components to the silica gel. For benzothiazepine analogs, a typical mobile phase consists of a mixture of ethyl acetate (B1210297) and hexanes, with the polarity being adjusted to achieve optimal separation. scirp.orgscirp.org For example, elution with 10% - 40% ethyl acetate in hexanes has been successfully used to isolate various analogs. scirp.orgscirp.org The purity of the collected fractions is often monitored by Thin Layer Chromatography (TLC) before the solvent is removed by evaporation under reduced pressure. scirp.org

High-Performance Liquid Chromatography (HPLC) can also be employed for both analytical and preparative purposes, offering higher resolution and faster separation times compared to traditional column chromatography. nih.govmdpi.com Chiral stationary phases (CSPs) within HPLC systems can be used at low temperatures to separate conformational enantiomers of certain benzodiazepine (B76468) and related structures. mdpi.com

| Analog | Chromatographic Method | Mobile Phase (Eluent) | Reference |

|---|---|---|---|

| 2,3-dichloro-5,11-dihydro-11-phenyl-12H-benzo[b]indeno[1,2-e] scirp.orgresearchgate.netthiazepin-12-one (4) | Silica Gel Column Chromatography | 10% - 20% ethyl acetate in hexanes | scirp.orgscirp.org |

| 5,11-dihydro-11-(3-trifluoromethylphenyl)-12H-benzo[b]indeno[1,2-e] scirp.orgresearchgate.netthiazepin-12-one (7) | Silica Gel Column Chromatography | 30% - 40% ethyl acetate in hexanes | scirp.org |

| 5,11-dihydro-11-(3-pyridinyl)-12H-benzo[b]indeno[1,2-e] scirp.orgresearchgate.netthiazepin-12-one (8) | Silica Gel Column Chromatography | 70% ethyl acetate in hexanes | scirp.org |

Biochemical Assay Protocols for Enzyme Activity Measurement (e.g., Spectrophotometric methods)

To evaluate the therapeutic potential of Benzothiazepine analog 3 and related compounds, biochemical assays are conducted to measure their effect on specific enzyme targets. nih.gov These assays are crucial for determining inhibitory potency, often expressed as the half-maximal inhibitory concentration (IC₅₀), and for understanding the mechanism of inhibition. acs.orgacs.org

Spectrophotometric methods are commonly used for this purpose. These assays rely on a measurable change in absorbance of light when an enzyme converts its substrate into a product. An inhibitor, such as a benzothiazepine analog, will slow down this reaction, leading to a reduced change in absorbance over time.

Tyrosinase Inhibition Assay : In studies of 2,3-dihydro-1,5-benzothiazepine derivatives as potential tyrosinase inhibitors, a spectrophotometric method was used to determine IC₅₀ values. acs.org The results showed that several analogs exhibited potent inhibition, with one analog demonstrating an IC₅₀ value of 1.21 µM, significantly lower than the standard inhibitor, kojic acid. acs.org Kinetic analysis revealed that the most potent compound acted as a mixed-type inhibitor. acs.org

α-Glucosidase Inhibition Assay : A series of 2,3-dihydro-1,5-benzothiazepine derivatives were evaluated as α-glucosidase inhibitors. acs.org The in vitro assays demonstrated that the tested compounds had IC₅₀ values ranging from 2.62 to 10.11 µM, showing significantly higher potency than the standard drug, acarbose (B1664774). acs.org Kinetic studies of the most active compounds indicated competitive inhibition. acs.org

Cytochrome bc₁ Inhibition Assay : In the context of antimalarial research, tetracyclic benzothiazepines were profiled in uncoupled biochemical assays to identify their molecular target within the Plasmodium falciparum electron transport chain (ETC). nih.gov These assays confirmed that the compounds inhibit the cytochrome bc₁ complex (Complex III), a mode of action similar to the drug atovaquone. nih.gov

These protocols typically involve incubating the target enzyme with its substrate in the presence of varying concentrations of the inhibitor compound. The reaction rate is measured over time using a spectrophotometer, and the data are analyzed to calculate the IC₅₀ value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Future Research Directions and Translational Perspectives for Benzothiazepine Analog 3

Design of Next-Generation Benzothiazepine (B8601423) Analogs with Enhanced Potency and Selectivity

The development of next-generation analogs of Benzothiazepine analog 3 will hinge on sophisticated chemical strategies aimed at optimizing its interaction with biological targets. Structure-activity relationship (SAR) studies are fundamental to this process, providing insights into how specific chemical modifications influence efficacy. For instance, in related 2,3-dihydro-1,5-benzothiazepine series, the introduction of methoxy (B1213986) (−OCH₃) groups at specific positions on the phenyl rings has been shown to significantly increase inhibitory activity against certain enzymes. acs.org Similarly, the presence of a 3'-hydroxy group on one of the aromatic rings and the substitution of another with a 2-thiophene moiety have been identified as crucial for enhancing the inhibition of cholinesterases. nih.gov

Future design strategies could incorporate these findings by systematically modifying the substitution patterns on the aromatic rings of this compound. Another advanced strategy is the "bump-and-hole" approach, which involves engineering both the ligand and its target protein. acs.orgnih.gov This method creates a sterically demanding "bump" on the analog and a corresponding "hole" in the target protein's binding site, ensuring that the new analog binds with high affinity and selectivity to the mutated target while having weak interactions with wild-type proteins. acs.org

Furthermore, developing new synthetic routes that allow for late-stage diversification of the core structure can accelerate the generation of a library of analogs. acs.orgnih.gov This enables rapid exploration of different chemical groups at various positions, helping to fine-tune the molecule's pharmacological profile for higher potency and target selectivity. acs.org

Exploration of Novel Therapeutic Indications based on Mechanistic Insights

The broad biological activity of the benzothiazepine class suggests that this compound could be repurposed for new therapeutic indications beyond its initial target profile. researchgate.netrsc.org Mechanistic studies on related compounds have opened several promising avenues.

One significant area is neurodegenerative diseases like Alzheimer's. Research has shown that certain 2,3-dihydro-1,5-benzothiazepine derivatives can potently inhibit butyrylcholinesterase (BChE), an enzyme implicated in the formation of β-amyloid plaques. nih.gov By selectively targeting BChE, next-generation analogs could offer a therapeutic strategy to slow disease progression. nih.gov

Oncology represents another promising field. A novel series of benzothiazepine derivatives was found to act as tubulin polymerization inhibitors, inducing mitotic catastrophe and death in cancer cells. researchgate.net This mechanism is distinct from traditional calcium channel blockade and suggests a potential role for specifically designed analogs in cancer chemotherapy.

Other potential indications include:

Hyperpigmentation Disorders: Certain analogs are effective tyrosinase inhibitors, presenting an opportunity to develop treatments for conditions like melasma and age spots. acs.org

Diabetes: The discovery of 2,3-dihydro-1,5-benzothiazepines as potent α-glucosidase inhibitors points toward a potential role in managing type 2 diabetes. acs.org

Exploring these possibilities for this compound will require screening against these novel targets and tailoring its structure to maximize activity for the desired indication.

Advanced Computational Modeling Approaches for Rational Design

Computational modeling is an indispensable tool for the rational design of new drug candidates, offering deep insights into ligand-target interactions and guiding synthetic efforts. For this compound, several advanced computational techniques can be employed.

Molecular Docking studies can predict the preferred binding mode of the analog within the active site of a target protein. acs.orgnih.gov This helps to understand the key interactions, such as hydrogen bonds and π-π stacking, that stabilize the ligand-protein complex. For example, docking studies revealed that a potent benzothiazepine-based tyrosinase inhibitor forms π-π stacking interactions with specific histidine and phenylalanine residues in the enzyme's active site. acs.org

Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) studies can establish a correlation between the structural features of a series of analogs and their biological activity. nih.gov This modeling can help predict the potency of virtual compounds before synthesis, saving time and resources.

Molecular Dynamics (MD) Simulations can be used to assess the stability of the predicted ligand-protein complex over time in a simulated physiological environment, providing a more dynamic and accurate picture of the binding interactions. nih.gov

These computational tools provide a powerful platform for designing novel analogs of this compound with enhanced affinity and selectivity for their intended targets.

analytics| Compound Class | Target Enzyme | Key Finding from Modeling | Observed In Vitro Activity (IC50) | Docking Score (kcal/mol) | Source |

|---|---|---|---|---|---|

| Thiophene-2,3-dihydro-1,5-benzothiazepine | Butyrylcholinesterase (BChE) | High affinity due to strong hydrogen bonds, cationic-π, and π-π interactions. | 3.97 μM | Not Specified | nih.gov |

| 2,3-Dihydro-1,5-benzothiazepine (Analog 2) | Tyrosinase | Stabilized by π–π interaction with His85. | 1.21 μM | -7.58 | acs.org |

| 2,3-Dihydro-1,5-benzothiazepine (Analog 3) | Tyrosinase | Interacts via π-stacking with His244. | 10.42 μM | -7.40 | acs.org |

| 1,5-Benzothiazepine (B1259763) Derivatives | Atu2422-GABA receptor | Interaction stabilized by hydrogen bonds with LYS637A and LEU282B amino acids. | Not Specified | Not Specified | neuroquantology.com |

Development of Targeted Delivery Strategies (theoretical aspects)

To maximize therapeutic efficacy and minimize off-target effects, targeted delivery strategies can be theoretically applied to this compound. These strategies aim to concentrate the drug at the site of action, such as a tumor or a specific brain region.

One approach is the creation of ligand-drug conjugates . This involves attaching this compound to a ligand that selectively binds to receptors overexpressed on target cells. For example, a ligand for the peripheral benzodiazepine (B76468) receptor (PBR), which is overexpressed in brain tumors, was successfully conjugated to the anticancer drug gemcitabine, resulting in a twofold increase in tumor target selectivity. nih.gov A similar strategy could be devised for this compound to target it to specific tissues.

Another strategy is nanoparticle-based delivery . Encapsulating the analog within nanoparticles, such as liposomes or polymeric micelles, can improve its pharmacokinetic profile and allow for passive targeting to tumors through the enhanced permeability and retention (EPR) effect. mdpi.com The surface of these nanoparticles can also be decorated with targeting ligands for active delivery. mdpi.com

Finally, developing a prodrug form of this compound could be explored. A prodrug is an inactive derivative that is converted into the active form by enzymes present at the target site, thereby ensuring localized drug action.

Investigation of Polypharmacology and Multi-target Approaches

Complex diseases like cancer and neurodegenerative disorders often involve the dysregulation of multiple biological pathways. frontiersin.orgmdpi.com The "one drug, one target" paradigm is often insufficient for these conditions. frontiersin.org Polypharmacology, where a single drug is designed to interact with multiple targets, offers a more holistic therapeutic strategy. researchgate.netfrontiersin.org

The benzothiazepine and related benzodiazepine scaffolds are known to interact with a wide range of receptors, including dopamine, serotonin, adrenergic, and histamine (B1213489) receptors, making them ideal candidates for developing multi-target agents. nih.govresearchgate.net For instance, multi-target designed ligands (MTDLs) are being developed for Alzheimer's disease to simultaneously inhibit both acetylcholinesterase (AChE) and monoamine oxidase (MAO), two key enzymes in its pathology. frontiersin.org

Future research on this compound should investigate its potential as a multi-target agent. This would involve screening the compound against a panel of relevant biological targets associated with a complex disease. If it shows promising activity against multiple targets, its structure could be further optimized to balance these activities, creating a "skeleton key" drug with a superior therapeutic profile compared to a combination of single-target drugs. frontiersin.org